(S)-3-tert-Butyl-2,5-piperazinedione
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Overview
Description
(S)-3-tert-Butyl-2,5-piperazinedione is a chiral compound with a piperazinedione core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the chiral center at the 3-position adds to its unique chemical properties and reactivity.
Scientific Research Applications
(S)-3-tert-Butyl-2,5-piperazinedione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-tert-Butyl-2,5-piperazinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable diketone, followed by cyclization to form the piperazinedione ring. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-tert-Butyl-2,5-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of (S)-3-tert-Butyl-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center allows for selective binding to these targets, influencing biological pathways and eliciting specific effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or biological research.
Comparison with Similar Compounds
®-3-tert-Butyl-2,5-piperazinedione: The enantiomer of the compound, differing in the spatial arrangement of the tert-butyl group.
3-tert-Butyl-2,5-piperazinedione: The racemic mixture containing both enantiomers.
2,5-Piperazinedione: The parent compound without the tert-butyl group.
Uniqueness: (S)-3-tert-Butyl-2,5-piperazinedione is unique due to its chiral nature and the presence of the tert-butyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3S)-3-tert-butylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQNUQNZSDAFHT-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)NCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)NCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369345 |
Source
|
Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65050-07-9 |
Source
|
Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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